Chemical Structure and Properties of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid: A Technical Guide
Chemical Structure and Properties of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid: A Technical Guide
Executive Summary
As drug discovery and materials science pivot toward highly functionalized, predictable scaffolds, 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 926240-48-4) has emerged as a privileged molecular entity[1]. Characterized by its 1,5-diarylpyrazole core, this compound offers a unique bidentate electronic profile: the electron-rich pyrazole ring acts as a rigid spacer and hydrogen-bond acceptor, while the meta-substituted benzoic acid moiety provides critical polar surface area and a vector for salt formation or prodrug derivatization[2][3].
This technical guide dissects the physicochemical properties, regioselective synthetic methodologies, and pharmacological applications of this compound, providing a self-validating framework for researchers deploying this scaffold in anti-infective campaigns and advanced materials development.
Physicochemical Profiling & Structural Dynamics
The spatial arrangement of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is dictated by the steric encumbrance between the N1-benzoic acid and the C5-phenyl ring. This steric clash forces the two aryl systems out of coplanarity, resulting in a distinct dihedral angle that is critical for selective target binding (e.g., fitting into the hydrophobic pockets of bacterial enzymes)[4][5].
Quantitative Molecular Descriptors
To establish a baseline for membrane permeability and formulation strategies, the core physicochemical parameters are summarized below:
| Parameter | Value | Analytical Significance | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | Defines the exact atomic composition. | [2] |
| Molecular Weight | 264.09 g/mol | Optimal for Lipinski’s Rule of 5 compliance. | [1] |
| Monoisotopic Mass | 264.08987 Da | Target mass for high-resolution LC-MS (ESI-TOF). | [2] |
| CAS Registry Number | 926240-48-4 | Unique identifier for commercial procurement. | [1] |
| Predicted CCS ([M+H]⁺) | 158.7 Ų | Collision Cross Section for ion mobility spectrometry. | [2] |
| InChIKey | ARKQQGPFJSPSCA-UHFFFAOYSA-N | Standardized structural hash for database querying. | [2] |
Synthetic Methodology: Regioselective Construction
The synthesis of 1,5-diarylpyrazoles requires strict kinetic control to prevent the formation of the thermodynamically favored 1,3-isomer. The following protocol utilizes an enaminone intermediate to enforce regioselectivity.
Protocol 1: Synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
Objective: Synthesize the target compound with >95% regiomeric purity.
Step 1: Enaminone Formation
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Action: Reflux acetophenone with an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene for 12 hours.
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Causality: DMF-DMA acts as both a formylating agent and a dehydrating agent. This generates 3-(dimethylamino)-1-phenylprop-2-en-1-one. The push-pull electronic nature of this enaminone creates highly differentiated electrophilic centers, which is the primary driver for the regioselectivity in the next step.
Step 2: Hydrazine Condensation & Cyclization
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Action: Dissolve the isolated enaminone and 3-hydrazinylbenzoic acid in absolute ethanol. Add 1.0 equivalent of glacial acetic acid. Reflux for 8 hours.
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Causality: The protic nature of ethanol stabilizes the transition state. Glacial acetic acid serves a dual purpose: it protonates the enaminone carbonyl (accelerating nucleophilic attack by the terminal nitrogen of the hydrazine) and facilitates the subsequent elimination of water and dimethylamine during the aromatization of the pyrazole ring.
Step 3: Self-Validation & Purification
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Action: Concentrate the solvent in vacuo, precipitate in ice-cold water, and recrystallize from ethanol/water (80:20). Verify the regiochemistry via 2D-NMR (NOESY).
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Causality: A NOE cross-peak between the pyrazole C4-proton and the ortho-protons of the C5-phenyl ring definitively confirms the 1,5-substitution pattern over the 1,3-isomer.
Regioselective synthetic workflow for 1,5-diarylpyrazole formation.
Pharmacological Significance & Mechanism of Action
The 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid scaffold is a highly potent pharmacophore in the development of novel anti-infectives, particularly against multidrug-resistant pathogens.
Antibacterial Activity (MRSA & VRE)
Derivatives of this scaffold (specifically 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acids) have demonstrated profound bactericidal action against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[4]. These compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.5–0.78 μg/mL and are highly effective at eradicating preformed bacterial biofilms[4][5].
Mechanism of Action: These pyrazole-benzoic acid derivatives act as potent inhibitors of the bacterial Type II Fatty Acid Biosynthesis (FASII) pathway[5]. Specifically, they competitively bind to FabI (enoyl-acyl carrier protein reductase). By blocking FabI, the bacteria cannot elongate fatty acid chains, leading to catastrophic membrane lipid depletion, compromised membrane permeability, and rapid cell death[5].
Anticandidal Potential
Beyond bacteriology, bioisosteric modifications of the pyrazole and indazole rings have yielded significant anticandidal activity against C. albicans and C. glabrata[3]. The benzoic acid moiety can be converted into amides to improve metabolic stability while retaining the core antifungal geometry[3].
Mechanism of action for pyrazole-benzoic acid derivatives targeting bacterial FASII.
Biological Evaluation Workflows
To accurately assess the potency of these derivatives, standard optical density assays must be augmented with viability indicators to prevent false readouts from compound precipitation.
Protocol 2: MIC and Biofilm Eradication Assay
Step 1: Inoculum Standardization
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Action: Grow S. aureus (MRSA) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase. Dilute to a final inoculum of
CFU/mL. -
Causality: Standardizing the inoculum ensures that the bacterial load is sufficient to detect intrinsic resistance mechanisms without overwhelming the competitive inhibition kinetics of the FabI target[4].
Step 2: Broth Microdilution & Viability Staining
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Action: Perform 2-fold serial dilutions of the pyrazole compound (0.1 to 64 μg/mL) in a 96-well plate. Incubate at 37°C for 18 hours. Add 10 μL of 0.02% resazurin dye to each well and incubate for an additional 2 hours.
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Causality: Relying solely on OD₆₀₀ can yield false positives if the hydrophobic pyrazole compound precipitates. Resazurin is an oxidation-reduction indicator that is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, orthogonal readout for true bactericidal activity[4].
Advanced Material Applications: Non-Linear Optics (NLO)
Outside of biology, the highly polarized nature of the pyrazole-benzoic acid system makes it a candidate for advanced optics. Related N-substituted-5-phenyl-1H-pyrazole carboxylates exhibit significant optical nonlinearity. When subjected to 532 nm laser pulses (z-scan technique), the push-pull electron dynamics between the electron-donating pyrazole nitrogen and the electron-withdrawing carboxylic acid/ester groups result in maximum nonlinearity, making these scaffolds highly valuable for optical limiting applications and information storage[6].
References
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[2] Title: PubChemLite: 3-(5-phenyl-1h-pyrazol-1-yl)benzoic acid Source: uni.lu URL:
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[6] Title: Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials Source: arabjchem.org URL:
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[1] Title: Product Inquiry - Thoreauchem: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Source: thoreauchem.com URL:
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[3] Title: Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives Source: nih.gov URL:
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[4] Title: Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: nih.gov URL:
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[5] Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Source: nih.gov URL:
Sources
- 1. Product Inquiry [thoreauchem.com]
- 2. PubChemLite - 3-(5-phenyl-1h-pyrazol-1-yl)benzoic acid (C16H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]
